![molecular formula C25H15NO4S B3005029 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate CAS No. 587003-93-8](/img/structure/B3005029.png)
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate is a derivative that combines the structural motifs of benzothiazole and chromenone. These motifs are known for their biological activities, and their derivatives have been widely studied for various pharmacological properties, including antimicrobial, antitumor, and anti-HIV activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include the formation of intermediates such as benzothiazolium salts, which can undergo cycloaddition reactions to form complex polycyclic structures . Additionally, multicomponent reactions have been employed to synthesize derivatives with the desired functional groups, as seen in the synthesis of (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) acetyl)-2H-chromen-2-one derivatives .
Molecular Structure Analysis
The molecular structure of benzothiazole and chromenone derivatives is often confirmed using spectroscopic methods such as NMR spectroscopy. For instance, the structures of 3-(2-(benzylideneamino)thiazol-4-yl)-2H-chromen-2-ones were established using 1H and 13C NMR spectroscopy . Additionally, the conformational stability and molecular structure can be investigated using computational methods like ab initio Hartree-Fock and density functional theory (DFT), which provide insights into the most stable conformers and geometrical parameters .
Chemical Reactions Analysis
Benzothiazole and chromenone derivatives can participate in various chemical reactions. For example, the cycloaddition reaction of benzothiazolium salts with nitrochromenes leads to the formation of tetrahydrobenzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles with high diastereoselectivity . These reactions are crucial for the synthesis of complex molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives can be influenced by their molecular structure. For instance, the introduction of a benzothiazole moiety into chromenones can enhance their biological activities, as seen in the antimicrobial activity of coumarin–thiazole derivatives . The physical incorporation of such derivatives into polymers can also improve the physical and mechanical properties of the resulting materials .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been found to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to interact with dna and inhibit topoisomerase i , an enzyme that alters DNA supercoiling and plays a critical role in DNA replication and transcription.
Result of Action
The treatment of cells with benzothiazole derivatives has been shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis . This suggests that 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate may have similar effects.
Safety and Hazards
Orientations Futures
The future directions for research on such a compound would likely depend on its observed properties and activities. If it shows promising activity in a particular area (such as antimicrobial or anticancer activity), then future research might focus on optimizing its structure for maximum effectiveness and minimum side effects .
Propriétés
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO4S/c27-23(13-10-16-6-2-1-3-7-16)30-17-11-12-18-21(14-17)29-15-19(24(18)28)25-26-20-8-4-5-9-22(20)31-25/h1-15H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRJGGYEFWNFIA-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3004946.png)
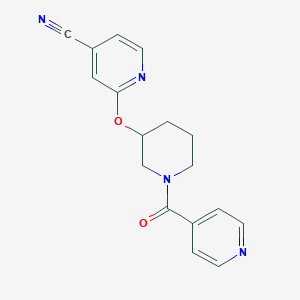
![5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)
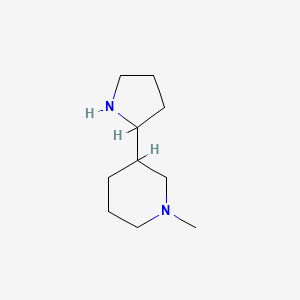

![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)
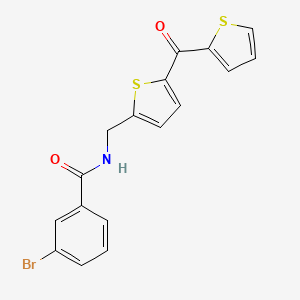
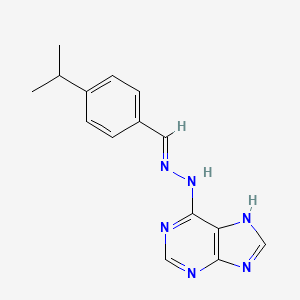
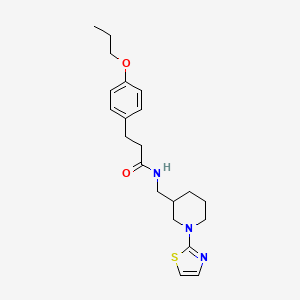
![2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3004961.png)
![1-Boc-4-[(benzylamino)methyl]piperidine](/img/structure/B3004963.png)
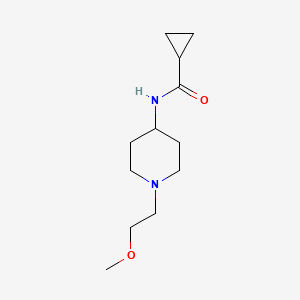
![Methyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3004966.png)
![8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3004968.png)